Tetracyanoethylene oxide

Description

History and Discovery of this compound

The discovery and development of this compound emerged from the broader investigation of cyanocarbon chemistry initiated in the early 1960s. The first documented preparation of this compound appeared in scientific literature in 1963, representing a significant advancement in the synthesis of highly functionalized organic compounds. This early work established the foundation for understanding the unique chemical behavior of epoxides bearing multiple electron-withdrawing substituents.

The synthetic approach to this compound was developed through systematic investigation of tetracyanoethylene oxidation reactions. Researchers discovered that treatment of tetracyanoethylene with hydrogen peroxide under specific conditions yielded the corresponding epoxide with retention of all four cyano groups. This breakthrough demonstrated that even highly electron-deficient alkenes could be successfully epoxidized, contradicting earlier assumptions about the limitations of epoxidation reactions.

The preparation methodology involved careful optimization of reaction conditions to achieve satisfactory yields while managing the inherent instability of the product. Early synthetic procedures utilized hydrogen peroxide as the oxidizing agent, with reaction conditions carefully controlled to prevent decomposition of either starting materials or products. The development of reliable synthetic protocols enabled subsequent researchers to explore the unique reactivity patterns exhibited by this unusual epoxide.

Further refinements in synthetic methodology emerged through the work of various research groups who recognized the potential applications of this compound in organic synthesis. Alternative oxidizing agents, including iodosobenzene, were investigated to improve reaction efficiency and product yields. These developments established this compound as an accessible synthetic intermediate, enabling its incorporation into more complex synthetic sequences.

Significance in Organic Chemistry

This compound has established itself as a compound of exceptional significance in organic chemistry due to its unique reactivity profile and versatile synthetic applications. The compound's ability to participate in cycloaddition reactions has made it particularly valuable for constructing complex heterocyclic systems that would be difficult to access through conventional synthetic approaches. These reactions often proceed with high regioselectivity and efficiency, providing direct access to structurally sophisticated products.

One of the most remarkable aspects of this compound chemistry is its dual oxidizing and reducing capabilities. Research has demonstrated that the compound can oxidize sulfides to sulfoxides while simultaneously reducing sulfoxides back to sulfides, generating two molecules of carbonyl cyanide in the process. This unprecedented behavior challenges traditional concepts of redox chemistry and provides new opportunities for developing novel synthetic transformations.

The compound's participation in cycloaddition reactions has proven particularly valuable for synthesizing complex polycyclic structures. Studies have shown that this compound readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, including alkynes substituted with electron-donating groups. These reactions proceed through cycloaddition followed by ring-opening sequences, enabling access to valuable chromophoric compounds such as tetracyanobuta-1,3-dienes.

The oxygen transfer capabilities of this compound have opened new avenues for synthetic methodology development. Research has documented the first examples of oxygen transfer from this compound to thione groups, resulting in the formation of sulfine intermediates. This reactivity pattern demonstrates the compound's potential as a selective oxidizing agent for specific functional groups.

Relationship to Tetracyanoethylene and Cyanocarbons Family

This compound belongs to the broader family of cyanocarbons, a class of compounds characterized by high cyano group to carbon ratios and unique electronic properties. The compound represents a direct derivative of tetracyanoethylene, formed through epoxidation while preserving the characteristic tetracyano substitution pattern. This structural relationship places this compound within a family of compounds that have revolutionized understanding of electron-deficient organic molecules.

Tetracyanoethylene itself serves as the parent compound, exhibiting remarkable electron-accepting properties due to the presence of four cyano groups conjugated with a central carbon-carbon double bond. The compound functions as a powerful electron acceptor, with a reduction potential of -0.27 V versus the ferrocene/ferrocenium couple. This electron-accepting character forms the foundation for understanding the reactivity patterns observed throughout the cyanocarbon family.

The structural transformation from tetracyanoethylene to its oxide derivative significantly alters the chemical behavior while maintaining the core electronic characteristics. While tetracyanoethylene primarily functions as an electron acceptor in charge-transfer complexes and radical chemistry, this compound exhibits enhanced reactivity toward nucleophiles due to the presence of the strained epoxide ring. This modification expands the synthetic utility beyond simple electron-transfer processes.

The cyanocarbon family includes numerous related compounds that share similar electronic properties and synthetic applications. Tetracyanoquinodimethane, another prominent family member, has found extensive use in conducting organic materials and molecular electronics. The relationship between these compounds demonstrates how systematic structural modifications can tune chemical properties for specific applications while maintaining the fundamental characteristics that define cyanocarbon chemistry.

| Compound | Molecular Formula | Key Property | Primary Application |

|---|---|---|---|

| Tetracyanoethylene | C₆N₄ | Electron Acceptor | Charge-Transfer Salts |

| This compound | C₆N₄O | Epoxide Reactivity | Cycloaddition Chemistry |

| Tetracyanoquinodimethane | C₁₂H₄N₄ | Conductivity | Organic Electronics |

| Pentacyanopropenide | C₆N₅⁻ | Anionic Character | Synthetic Intermediate |

The evolution of cyanocarbon chemistry from conducting materials research to synthetic methodology development illustrates the versatility of this compound family. Early investigations focused on the electrical properties of cyanocarbon-derived charge-transfer salts, leading to discoveries in organic conductors and molecular magnets. The recognition of this compound's synthetic potential represents a natural extension of this research, highlighting how fundamental studies in one area can generate unexpected applications in others.

Properties

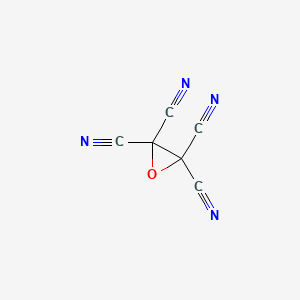

IUPAC Name |

oxirane-2,2,3,3-tetracarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6N4O/c7-1-5(2-8)6(3-9,4-10)11-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXLYZIZWVOMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1(C(O1)(C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185741 | |

| Record name | Oxiranetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3189-43-3 | |

| Record name | 2,2,3,3-Oxiranetetracarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiranetetracarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxiranetetracarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tetracyanoethylene oxide can be synthesized through the reaction of tetracyanoethylene with hydrogen peroxide or benzoyl peroxide . This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify the compound and ensure its stability.

Chemical Reactions Analysis

Tetracyanoethylene oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert oxiranetetracarbonitrile into other useful intermediates.

Substitution: The cyano groups in oxiranetetracarbonitrile can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen halides, hydrogen peroxide, and various acids and bases. The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups that retain the core oxirane structure .

Scientific Research Applications

Organic Synthesis

Reactivity and Mechanisms

Tetracyanoethylene oxide is known for its reactivity in various organic reactions. It participates in cycloaddition reactions, particularly with alkenes and alkynes, leading to the formation of complex molecular structures. Notably, it can undergo reactions such as:

- Diels-Alder Reactions : this compound can react with dienes to form cycloadducts, which are valuable intermediates in synthetic organic chemistry .

- Tricyanovinylation : This reaction involves the addition of this compound to carbonyl compounds, leading to the formation of tricyanovinyl derivatives .

- Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocyclic compounds through its reactions with different nucleophiles .

Functionalization of Graphene and Other Materials

Graphene Modification

One of the most promising applications of this compound is its role in the functionalization of graphene. The chemical vapor deposition-grown graphene can be modified by reacting with this compound, enhancing its electronic properties and expanding its applicability in electronics and materials engineering. Key findings include:

- Covalent Functionalization : The reaction between this compound and graphene results in the formation of carbonyl ylides, which significantly alter the electronic structure and properties of graphene .

- Characterization Techniques : The successful functionalization has been confirmed through Raman spectroscopy and Auger spectroscopy, which reveal distinct vibrational modes indicative of the chemical modifications .

Industrial Applications

Polymeric Complexes

this compound is also used in creating polymeric complexes that have applications in various industries:

- Cationic Polymerization : It serves as an initiator for cationic polymerization processes, leading to the development of new polymeric materials with tailored properties .

- Analytical Applications : The compound finds utility in analytical chemistry as a reagent for detecting various functional groups due to its reactivity with nucleophiles .

Case Studies

Mechanism of Action

The mechanism by which oxiranetetracarbonitrile exerts its effects involves its ability to react with various nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The cyano groups also contribute to its reactivity, enabling the formation of stable intermediates and products .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Profiles of TCNEO and Analogous Compounds

Key Differences:

Reactivity with Nucleophiles: TCNEO: Cleaves into dicyanomethylene and carbonyl cyanide instead of undergoing traditional epoxide ring-opening . Ethylene oxide: Reacts with nucleophiles (e.g., water) to form diols via ring-opening .

Cycloaddition Pathways: TCNEO: Undergoes [3+2] cycloadditions with alkenes/alkynes via carbonyl ylide intermediates, forming tetracyanotetrahydrofuran derivatives . TCNE: Participates in Diels-Alder reactions as a dienophile, forming six-membered cycloadducts .

Electron Deficiency: TCNEO’s four cyano groups create a stronger electron-deficient center compared to TCNE, enabling unique reactivity in materials science (e.g., graphene functionalization) .

Table 2: Hazard Profiles of TCNEO and Related Cyanocarbons

Key Findings:

- Graphene Functionalization : TCNEO reacts with graphene via 1,3-dipolar cycloaddition, introducing nitrile groups that alter electronic properties .

- Supramolecular Chemistry: TCNEO forms adducts with aromatic systems (e.g., benzene) through thermal addition, yielding polycyclic structures like tetracyanotetrahydroisobenzofuran .

Biological Activity

Tetracyanoethylene oxide (TCNEO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of TCNEO, including its synthesis, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is a derivative of tetracyanoethylene (TCNE), which is known for its electron-accepting properties. TCNEO is synthesized through the oxidation of TCNE, resulting in a compound that exhibits unique chemical and biological characteristics. The structure of TCNEO can be represented as follows:

2. Synthesis of TCNEO

The synthesis of TCNEO typically involves the reaction of tetracyanoethylene with oxidizing agents in suitable solvents such as tetrahydrofuran (THF). The following table summarizes the reagents and conditions used in the synthesis:

| Reagent | Condition | Solvent |

|---|---|---|

| Tetracyanoethylene | Oxidation | THF |

| Oxidizing Agent | Varies (e.g., H₂O₂) | THF |

3.1 Antimicrobial Activity

TCNEO has shown significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values are presented in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that TCNEO could be a promising candidate for developing new antimicrobial agents.

3.2 Antifungal Activity

In addition to antibacterial properties, TCNEO has demonstrated antifungal activity. Research indicates that it inhibits the growth of several fungal strains, making it valuable in treating fungal infections.

The biological activity of TCNEO can be attributed to its ability to interact with cellular components, leading to disruption of microbial cell membranes and inhibition of essential metabolic processes. Specifically, its electron-accepting nature allows it to form complexes with biomolecules, which may alter their function and lead to cell death.

5.1 Study on Antimicrobial Efficacy

In a controlled laboratory setting, TCNEO was tested against common bacterial strains isolated from clinical samples. The study found that:

- TCNEO exhibited a dose-dependent response.

- Higher concentrations led to significant reductions in bacterial viability.

5.2 Application in Drug Development

Recent research has explored the potential of TCNEO in drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects. The compound's unique properties make it suitable for incorporation into drug delivery systems.

6. Conclusion

This compound presents a promising avenue for research due to its diverse biological activities, particularly in antimicrobial applications. Its unique chemical properties allow for potential uses in drug development and materials science. Continued research is essential to fully understand its mechanisms and optimize its applications.

Q & A

Q. What are the standard protocols for synthesizing TCNEO, and how can side reactions be minimized?

TCNEO is synthesized via a two-step process: (1) Glyoxal reacts with formaldehyde in the presence of catalytic HCl to form a yellow intermediate, followed by (2) treatment with NaNO₂ under alkaline conditions (NaOH) at 60–70°C . To minimize side reactions (e.g., decomposition), strict temperature control and light-sensitive handling are critical due to TCNEO’s thermal and photolytic instability. Reaction progress can be monitored via TLC or LC-MS to ensure intermediate purity .

Q. How should TCNEO be handled to ensure stability during experiments?

TCNEO degrades upon exposure to heat (>70°C) or UV light. Storage in amber glassware under inert gas (N₂/Ar) at 0–4°C is recommended. Solvent choice also matters: chlorobenzene is preferred for high-temperature reactions (e.g., 150–160°C in graphene functionalization) due to its high boiling point and inertness . Avoid prolonged reflux without inert conditions .

Q. What spectroscopic methods are most effective for characterizing TCNEO and its derivatives?

- FTIR : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and ether (C-O-C) vibrations .

- Raman Spectroscopy : Detects covalent functionalization in materials like graphene via D/G band intensity changes .

- XPS : Confirms nitrogen incorporation (N 1s peaks at ~400 eV) in cycloadducts .

- NMR : ¹H/¹³C NMR resolves regioselectivity in adducts (e.g., [5,6] vs. [6,6] additions in fullerene chemistry) .

Advanced Research Questions

Q. What mechanistic insights explain TCNEO’s regioselectivity in [3+2] cycloadditions with unsaturated substrates?

TCNEO undergoes [3+2] cycloaddition via a zwitterionic intermediate, influenced by substrate electron density. For example, electron-rich alkynes favor nucleophilic attack at the terminal carbon, forming 1,1,4,4-tetracyanobuta-1,3-diene (TCBD) derivatives. Computational studies (e.g., NPA/GEDT analysis) reveal electron density transfer from the substrate to TCNEO’s electron-deficient core, dictating regiochemistry .

Q. How can TCNEO be used to functionalize carbon nanomaterials, and what are the implications for electronic properties?

TCNEO covalently functionalizes graphene via 1,3-dipolar cycloaddition, introducing nitrile groups that alter band structure. This creates graphene-TCNEO hybrids with enhanced dispersibility and tunable electron-accepting behavior, evidenced by a 0.5 eV reduction in work function compared to pristine graphene. Applications include organic electronics and sensors .

Q. What computational methods resolve contradictions in proposed reaction intermediates (e.g., open vs. closed forms of TCNEO)?

Theoretical studies (LCAO-MO-SCF) suggest two possible intermediates during cycloaddition: a planar (0,0) or perpendicular (90,90) open form. Correlation diagrams and electron-density mapping (e.g., HOMO-LUMO overlap) align with experimental regioselectivity data, favoring the 0,0 form for stereospecific additions to olefins .

Q. How do decomposition pathways of TCNEO impact its utility in high-temperature syntheses?

Thermogravimetric analysis (TGA) shows TCNEO decomposition begins at ~150°C, releasing cyanogen (C₂N₂) and CO. Mitigation strategies include flow reactors for exothermic reactions (e.g., TCBD synthesis), which prevent hotspots and improve yield scalability . LC-MS and FTIR of crude mixtures can detect early-stage degradation products .

Q. What advanced techniques validate electron-transfer mechanisms in TCNEO-based charge-separated systems?

- Photoluminescence Quenching : Measures charge transfer efficiency (e.g., in polymer-TCNEO-C₆₀ composites) .

- Electron Spin Resonance (ESR) : Identifies radical ions (e.g., C₆₀⁻ in fullerene adducts) .

- Cyclic Voltammetry : Quantifies redox potentials (e.g., La₂@C₈₀-TCNEO adducts show a first reduction potential of -0.21 V vs. Fc/Fc⁺) .

Data Contradiction Analysis

Q. How can conflicting reports on TCNEO’s reactivity with aromatics be reconciled?

Early studies noted inconsistent yields in aromatic additions. Recent work attributes this to solvent polarity effects: nonpolar solvents (toluene) favor π-π stacking, while polar aprotic solvents (DMF) stabilize zwitterionic intermediates. Controlled experiments with in-situ Raman monitoring clarify solvent-dependent pathways .

Q. What experimental and theoretical approaches resolve ambiguities in TCNEO’s electron affinity (EA)?

Discrepancies in EA values (2.6–3.1 eV) arise from method variability. Photoelectron spectroscopy (gas-phase) and gas-phase equilibria measurements (e.g., Kebarle’s ion-cyclotron resonance) provide consensus values (2.85 ± 0.05 eV). DFT calculations (B3LYP/6-311+G*) corroborate experimental trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.